molecular formula C6H6BF2NO3 B582596 (2-(Difluoromethoxy)pyridin-3-yl)boronic acid CAS No. 1300750-50-8

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Cat. No.: B582596
CAS No.: 1300750-50-8
M. Wt: 188.925
InChI Key: YTNMJXVIJXDALS-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H6BF2NO3. It is characterized by the presence of a difluoromethoxy group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-3-pyridineboronic acid with difluoromethyl ether under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: (2-(Difluoromethoxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Biological Activity

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative characterized by a pyridine ring substituted with a difluoromethoxy group. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry. The unique structural features imparted by the difluoromethoxy group enhance its reactivity and selectivity, making it a valuable candidate for various applications, including enzyme inhibition and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C7H7B F2NO3, with a molecular weight of approximately 188.92 g/mol. The compound features a boron atom bonded to a hydroxyl group and a pyridine moiety, which is known for its biological significance.

Boronic acids, including this compound, interact with biological targets through reversible covalent bonds with hydroxyl groups on enzymes and receptors. This interaction can modulate enzyme activity, leading to various biological effects. The compound's difluoromethoxy substituent may influence its binding affinity and selectivity towards specific targets, enhancing its potential as an inhibitor in biochemical pathways.

Enzyme Inhibition

Research indicates that boronic acids can serve as effective enzyme inhibitors. For example, studies have shown that derivatives of pyridine-3-boronic acids can inhibit dipeptidyl peptidase IV (DPPIV), an enzyme involved in glucose metabolism and implicated in diabetes management . The structure-activity relationship (SAR) of these compounds suggests that modifications at the pyridine ring can significantly affect their inhibitory potency.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In particular, derivatives have demonstrated potential against Staphylococcus aureus by inhibiting the NorA efflux pump, which is responsible for antibiotic resistance . This activity highlights the compound's potential utility in overcoming bacterial resistance mechanisms.

Research Findings and Case Studies

  • Inhibition of Dipeptidyl Peptidase IV (DPPIV) :
    • A series of boronic acid derivatives were synthesized and tested for their ability to inhibit DPPIV. The results indicated that specific substitutions on the pyridine ring could enhance inhibitory activity, suggesting a targeted approach for diabetes therapeutics .
  • Antimicrobial Efficacy :
    • A study focused on 6-substituted pyridine-3-boronic acids found that certain compounds could potentiate the activity of ciprofloxacin against resistant strains of bacteria by inhibiting efflux pumps . This finding underscores the relevance of this compound in developing new antimicrobial strategies.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(2-Pyridinyl)boronic acidC5H6BNO2Simpler structure without fluorine substitution
(3-Pyridinyl)boronic acidC6H7BNO2Different substitution pattern on the pyridine ring
(2-Fluoropyridin-3-yl)boronic acidC6H6BFN2O3Contains fluorine; used in similar coupling reactions

The presence of the difluoromethoxy group in this compound distinguishes it from other boronic acids, potentially enhancing its reactivity and selectivity for biological targets.

Pharmacokinetics and Stability

The pharmacokinetic properties of boronic acids are influenced by their structural characteristics. It is noted that this compound should be stored under inert conditions (nitrogen or argon atmosphere) at temperatures between 2–8°C to maintain stability. This stability is crucial for ensuring consistent biological activity during experimental applications.

Properties

IUPAC Name

[2-(difluoromethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNMJXVIJXDALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744612
Record name [2-(Difluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300750-50-8
Record name [2-(Difluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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